N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Description

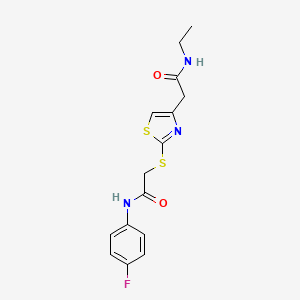

N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide (RN: 941980-68-3) is a thiazole-based acetamide derivative characterized by a thioether linkage connecting a thiazol-4-yl moiety to an N-ethylacetamide group. The compound features dual 4-fluorophenyl substituents: one as part of the 2-oxoethylamino group and another on the acetamide nitrogen (Fig. 1).

Properties

IUPAC Name |

N-ethyl-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O2S2/c1-2-17-13(20)7-12-8-22-15(19-12)23-9-14(21)18-11-5-3-10(16)4-6-11/h3-6,8H,2,7,9H2,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFFEGQCPHFJOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.

Formation of the Acetamide Moiety: The acetamide group is typically introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting bacterial infections or cancer.

Biological Studies: It can be used in studies to understand the interaction of thiazole derivatives with biological systems.

Materials Science: The compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are likely involved in binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application, such as antibacterial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Acetamide Backbones

Substituent Variations on the Phenyl Ring

- N-(4-chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (Compound 7) Replacing the 4-fluorophenyl group with a 4-chlorophenyl group enhances antitumor activity (47% MGI% vs. 7% for the 4-fluorophenyl analogue) .

- N-(3,4,5-trimethoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (Compound 10) Introducing methoxy groups improves activity (24% MGI%), though less than chlorophenyl substitution .

Backbone Modifications: Acetamide vs. Propanamide

- N-(substituted)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide (Compounds 14–20) Propanamide derivatives exhibit superior antitumor activity compared to acetamide analogues (e.g., compounds 6–13), highlighting the importance of alkyl chain length .

Thiazole-Quinazolinone Hybrids

- N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 5) Synthesized via refluxing thiocarbonyl-bis-thioglycolic acid with acetohydrazide derivatives. Exhibits a quinazolinone ring instead of a fluorophenyl group, broadening its scaffold diversity .

- AJ5a–j Series (e.g., N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide) Incorporates a 4-chlorophenyl-thiazolidinone moiety and 4-fluorophenyl-quinazolinone, synthesized using ZnCl₂-catalyzed reflux in dioxane .

Melting Points and Stability

- N-Substituted Thioacetamide Quinazolinones (Compounds 5–10): Melting points range from 170.5°C to 315.5°C, indicating high thermal stability .

- Main Compound: Data unavailable, but fluorophenyl groups likely enhance crystallinity compared to non-fluorinated analogues.

Biological Activity

N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 273.32 g/mol. The structure features a thiazole ring, an ethyl group, and a 4-fluorophenyl amino group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H14F N3 O2 S |

| Molecular Weight | 273.32 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research has shown that compounds containing thiazole and related structures exhibit significant anticancer properties. For instance, derivatives of thiazolidin have been reported to induce apoptosis in cancer cell lines such as HeLa through various signaling pathways . The presence of the thiazole moiety in this compound suggests potential anticancer activity.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of thiazole derivatives on human cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics, indicating its potential as an anticancer agent .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. The compound's structural features suggest it may inhibit bacterial growth effectively. A related study highlighted that thiazolidin compounds showed promising antibacterial activity against Gram-positive bacteria .

Table 2: Antimicrobial Activity Results

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-ethyl-2-(... | Staphylococcus aureus | 15 µg/mL |

| Thiazolidin Derivative | E. coli | 20 µg/mL |

The mechanism by which this compound exerts its biological effects likely involves the modulation of key cellular pathways. Thiazole-containing compounds have been shown to interact with proteins involved in apoptosis and cell proliferation, suggesting that this compound may similarly engage these pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like N-ethyl-2-(...).

Key Findings

- Thiazole Ring : Essential for cytotoxic activity.

- 4-Fluorophenyl Group : Enhances binding affinity to target proteins.

- Ethyl Group : Contributes to solubility and bioavailability.

Q & A

Basic: What are the standard protocols for synthesizing N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide?

Answer:

The synthesis typically involves multi-step reactions, including:

- Thiazole ring formation : Reacting 2-amino-4-substituted thiazole derivatives with acetonitrile in the presence of anhydrous AlCl₃ .

- Thioether linkage : Coupling via nucleophilic substitution using dimethylformamide (DMF) or dichloromethane (DCM) as solvents under inert atmospheres .

- Amide bond formation : Activating carboxylic acid intermediates with coupling agents like EDCI/HOBt .

Key considerations : Use TLC to monitor reaction progress and column chromatography for purification. Yields are optimized by controlling temperature (60–80°C) and employing catalysts like triethylamine .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms molecular connectivity, with fluorophenyl protons appearing as doublets (δ 7.2–7.8 ppm) and thiazole protons as singlets (δ 7.0–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 422.1) .

- Infrared Spectroscopy (IR) : Detects amide C=O stretches (~1650 cm⁻¹) and thioether C-S bonds (~680 cm⁻¹) .

Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?

Answer:

- Kinetic analysis : Measure enzyme inhibition constants (Kᵢ) using fluorogenic substrates to assess competitive/non-competitive binding .

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with the fluorophenyl group and hydrophobic interactions with the thiazole ring .

- Surface Plasmon Resonance (SPR) : Quantify binding affinities (KD) in real-time .

Advanced: How should researchers address contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

Answer:

- Dynamic NMR experiments : Resolve conformational equilibria by varying temperatures .

- DFT calculations : Compare experimental shifts with density functional theory (B3LYP/6-311+G(d,p))-predicted chemical shifts .

- X-ray crystallography : Resolve ambiguities by determining the crystal structure .

Basic: What methods are used to screen for antimicrobial or anticancer activity?

Answer:

- MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- MTT assay : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values calculated via nonlinear regression .

- Flow cytometry : Assess apoptosis induction (Annexin V/PI staining) .

Advanced: How can structure-activity relationship (SAR) studies guide structural optimization?

Answer:

- Modify substituents : Replace the 4-fluorophenyl group with other halogens (Cl, Br) to enhance lipophilicity and target affinity .

- Vary thiazole substituents : Introduce methyl or methoxy groups to improve metabolic stability .

- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound with E3 ligase ligands to degrade disease-related proteins .

Advanced: What strategies are effective in analyzing reaction intermediates?

Answer:

- HPLC-MS : Track intermediates in real-time using C18 columns and acetonitrile/water gradients .

- In situ IR spectroscopy : Monitor carbonyl or thioether bond formation during synthesis .

- Isotopic labeling : Use ¹³C-labeled reagents to trace reaction pathways .

Advanced: How can computational modeling predict pharmacokinetic properties?

Answer:

- ADMET prediction : Use SwissADME to estimate logP (2.1–3.5), BBB permeability, and CYP450 inhibition .

- MD simulations : Simulate blood-brain barrier penetration using GROMACS .

- QSAR models : Corrogate bioactivity with electronic descriptors (e.g., HOMO-LUMO gaps) .

Basic: What stability tests are essential under varying conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .

- pH stability : Incubate in buffers (pH 1–13) and analyze degradation via HPLC .

- Photostability : Expose to UV light (λ = 254 nm) and monitor isomerization .

Advanced: How to resolve contradictions in reported synthetic yields (e.g., 50% vs. 75%)?

Answer:

- DoE optimization : Use factorial design to identify critical variables (e.g., solvent polarity, catalyst loading) .

- Scale-up studies : Evaluate yield reproducibility at 0.1 mmol vs. 10 mmol scales .

- Side-product analysis : Characterize byproducts via LC-MS and adjust reaction conditions (e.g., lower temperature) to suppress them .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.